5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
Overview
Description
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H10N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes an acetyl group, a methyl group, a prop-2-yn-1-ylsulfanyl group, and a carbonitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-methylpyridine-3-carbonitrile with propargyl mercaptan in the presence of a base such as potassium carbonate. This reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile depends on its interaction with biological targets. The compound’s acetyl and carbonitrile groups can interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methylpyridine-3-carbonitrile: Similar structure but lacks the prop-2-yn-1-ylsulfanyl group.
5-Acetyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile: Similar but lacks the methyl group at the 6-position.
6-Methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile: Similar but lacks the acetyl group.
Uniqueness
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-ylsulfanyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h1,6H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLINGXAIBTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC#C)C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177559 | |
Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-29-4 | |
Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303146-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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